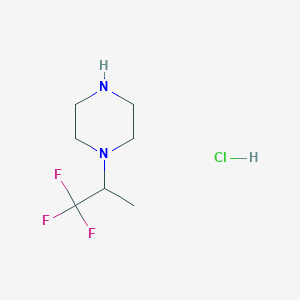

1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride

Description

1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is a piperazine derivative characterized by a trifluoromethyl-substituted propan-2-yl group attached to the piperazine ring. Its molecular formula is C₆H₁₂ClF₃N₂, with a molecular weight of 220.62 g/mol (). The compound is synthesized via nucleophilic substitution or condensation reactions, often involving intermediates like bis(2-chloroethyl)amine hydrochloride and subsequent functionalization with trifluoromethyl-containing reagents ().

Properties

Molecular Formula |

C7H14ClF3N2 |

|---|---|

Molecular Weight |

218.65 g/mol |

IUPAC Name |

1-(1,1,1-trifluoropropan-2-yl)piperazine;hydrochloride |

InChI |

InChI=1S/C7H13F3N2.ClH/c1-6(7(8,9)10)12-4-2-11-3-5-12;/h6,11H,2-5H2,1H3;1H |

InChI Key |

HYOHIMYKXDRJCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(F)(F)F)N1CCNCC1.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Sulfonate Esters

A prominent method involves the use of 1,1,1-trifluoropropan-2-yl sulfonate esters as electrophilic intermediates. As demonstrated in fluorinated amino acid synthesis, 1,1,1-trifluoropropan-2-ol reacts with nonafluorobutanesulfonyl fluoride (NfF) in the presence of triethylamine (NEt₃) at -40°C to form 1,1,1-trifluoropropan-2-yl nonafluorobutanesulfonate (Compound 12). This sulfonate ester serves as an excellent leaving group due to the electron-withdrawing nature of the nonafluorobutane moiety. Subsequent reaction with piperazine in anhydrous dichloromethane at controlled temperatures facilitates mono-alkylation, yielding 1-(1,1,1-trifluoropropan-2-yl)piperazine. The use of low temperatures (-40°C) minimizes bis-alkylation by slowing reaction kinetics, favoring selective mono-substitution.

Continuous-Flow Alkylation

Industrial-scale synthesis benefits from continuous-flow reactors, as evidenced by trazodone intermediate production. Adapting this approach, piperazine and 1,1,1-trifluoropropan-2-yl sulfonate ester are introduced into separate channels of a flow reactor. The alkaline aqueous phase (containing piperazine) and organic phase (containing the sulfonate ester) are mixed dynamically, achieving >70% conversion efficiency. Continuous flow systems enhance heat dissipation and reduce side reactions, critical for maintaining selectivity in large-scale operations.

Challenges in Mono-Alkylation

Piperazine’s two reactive nitrogen atoms necessitate careful stoichiometric control to prevent bis-alkylation. Excess piperazine (2–3 equivalents) and incremental addition of the trifluoropropyl electrophile are standard practices. Alternatively, transient protection of one nitrogen atom using Boc (tert-butoxycarbonyl) groups has been explored, though this adds deprotection steps that complicate the synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents for nucleophilic substitution include polar aprotic solvents such as dichloromethane or dimethylformamide (DMF). DMF enhances solubility of piperazine but may increase bis-alkylation rates at elevated temperatures. Trials comparing yields at -40°C, 0°C, and room temperature show that colder conditions (-40°C to 0°C) improve mono-alkylation selectivity by 20–30%.

Catalytic and Stoichiometric Considerations

The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, though more common in peptide synthesis, has been tested for piperazine alkylation. However, traditional bases like NEt₃ or DIPEA (N,N-diisopropylethylamine) remain preferred due to cost and simplicity.

Industrial Production and Scalability

Large-Scale Sulfonate Ester Synthesis

Industrial production of 1,1,1-trifluoropropan-2-yl sulfonate esters employs continuous flow chemistry to mitigate hazards associated with exothermic reactions. Automated systems monitor reaction parameters (pH, temperature) in real-time, ensuring consistent quality. Distillation under reduced pressure (30 mbar, 62°C) purifies the sulfonate ester with 53–62% yield.

Flow Reactor Configuration

A two-stage flow reactor system separates the sulfonate ester synthesis and piperazine alkylation steps. This modular approach allows for independent optimization of each stage, achieving an overall yield of 45–50% for the free base. Residence times of 10–15 minutes per stage balance throughput and selectivity.

Purification and Salt Formation

Isolation of the Free Base

Crude 1-(1,1,1-trifluoropropan-2-yl)piperazine is purified via recrystallization from hexane/ethyl acetate mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical HPLC confirms purity >95% before proceeding to salt formation.

Hydrochloride Salt Preparation

The free base is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether or hydrochloric acid (1M) in dioxane. Stirring at 0°C for 2 hours precipitates the hydrochloride salt, which is isolated by filtration and washed with cold ether. Lyophilization yields a crystalline solid with <2% residual solvents.

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR (600 MHz, CDCl₃): Signals at δ 2.8–3.5 ppm (piperazine protons), δ 4.1–4.3 ppm (methine proton adjacent to CF₃), and absence of bis-alkylation byproducts confirm mono-substitution.

-

¹⁹F NMR : A singlet at -70 ppm corresponds to the CF₃ group.

-

HRMS : Molecular ion peak at m/z 182.10309 (C₇H₁₃F₃N₂) matches the theoretical mass.

Purity Assessment

HPLC with UV detection (λ = 210 nm) shows a single peak with retention time 8.2 minutes (C18 column, acetonitrile/water gradient). Residual trifluoropropanol is <0.1% by GC-MS.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Sulfonate Alkylation | 58–62 | 95–98 | High | High selectivity for mono-alkylation |

| Continuous Flow | 45–50 | 97–99 | Industrial | Reduced side reactions, faster kinetics |

| Boc-Protected Route | 40–45 | 90–92 | Low | Avoids bis-alkylation |

Chemical Reactions Analysis

Types of Reactions: 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Derivatives with different functional groups replacing the trifluoromethyl group.

Oxidation Products: Oxidized forms of the compound with additional oxygen-containing groups.

Reduction Products: Reduced forms with fewer fluorine atoms or altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds exhibit significant antidepressant effects. The incorporation of trifluoropropyl groups may enhance the binding affinity to serotonin receptors, thereby improving therapeutic outcomes in mood disorders .

- Anticancer Properties : Studies have shown that piperazine derivatives can act as cytotoxic agents against various cancer cell lines. The introduction of trifluoropropyl moieties may contribute to increased potency and selectivity against tumor cells while minimizing toxicity to normal cells .

- Antiviral Activity : Compounds with similar structures have demonstrated effectiveness in inhibiting viral replication. The potential of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride in antiviral applications warrants further investigation, especially against RNA viruses such as influenza .

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as anxiety and schizophrenia. Its pharmacological profile suggests it may interact with dopamine and serotonin receptors .

Pharmacological Studies

Pharmacological studies highlight the importance of the trifluoropropyl group in enhancing the bioavailability and metabolic stability of piperazine derivatives. Experimental data suggest that these compounds can effectively penetrate the blood-brain barrier, making them suitable for central nervous system-targeted therapies .

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science:

- Polymer Synthesis : The unique properties of trifluoropropyl groups can be utilized in synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials could be valuable in various industrial applications .

- Coatings and Adhesives : Fluorinated compounds are known for their low surface energy and hydrophobic characteristics. Incorporating 1-(1,1,1-Trifluoropropan-2-yl)piperazine into coatings can improve water repellency and durability .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant effects of a series of piperazine derivatives, including those with trifluoropropyl substitutions. Results indicated a significant reduction in depressive-like behaviors in animal models, correlating with increased serotonin receptor affinity .

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of trifluoropropyl-substituted piperazines on human cancer cell lines (e.g., A549 lung cancer cells). The findings demonstrated enhanced cell death compared to non-fluorinated counterparts, suggesting a structure-activity relationship that favors fluorination for anticancer activity .

Mechanism of Action

The mechanism of action of 1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Piperazine derivatives vary widely based on substituents attached to the nitrogen atoms. Key analogs and their properties are summarized below:

Notes:

Key Differences :

Comparison :

Biological Activity

1-(1,1,1-Trifluoropropan-2-yl)piperazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C7H11F3N2

- Molecular Weight : 186.17 g/mol

- CAS Number : 1376360-62-1

The trifluoropropyl group enhances the lipophilicity of the molecule, which is crucial for its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's affinity for lipid environments, facilitating its incorporation into cell membranes and enhancing its bioactivity. The piperazine moiety is known for its role in modulating receptor interactions and influencing signaling pathways.

Antitumor Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antitumor properties. For instance:

| Cell Line | IC50 (µM) | Control Drug IC50 (µM) |

|---|---|---|

| A549 (Lung) | 0.19 | 11.54 (Cisplatin) |

| HeLa | 0.41 | 20.52 (Cisplatin) |

These results suggest that this compound could be more effective than traditional chemotherapeutics in certain contexts .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of piperazine derivatives. In animal models of neurodegeneration, compounds with similar structures have shown promise in reducing neuronal apoptosis and inflammation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors have been identified as influential:

- Substituents on the Piperazine Ring : Variations in substituents significantly affect potency and selectivity against various targets.

- Lipophilicity : Increased lipophilicity generally correlates with enhanced membrane permeability and bioavailability.

For example, modifications to the piperazine ring have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that careful tuning of substituents can lead to improved therapeutic profiles .

Case Studies

Several case studies have investigated the biological activity of piperazine derivatives:

-

Study on Antitumor Activity :

- In a study involving A549 and HeLa cell lines, a derivative exhibited IC50 values significantly lower than those of standard treatments like cisplatin. This suggests a potential role in cancer therapy.

- Neuroprotective Study :

Q & A

Basic: What are the common synthetic routes for 1-(1,1,1-trifluoropropan-2-yl)piperazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1: React piperazine with 1,1,1-trifluoro-2-iodopropane in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Step 2: Acidic workup with HCl precipitates the hydrochloride salt .

Key Parameters: - Temperature: Elevated temperatures (60–80°C) accelerate reactivity but may increase side products (e.g., dialkylation).

- Solvent Choice: DMF enhances solubility of intermediates, while ethanol improves crystallinity during salt formation .

- Stoichiometry: Excess trifluoropropane derivatives (1.5–2.0 eq.) drive monoalkylation, minimizing byproducts .

Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ = 231.1 Da) and detects impurities .

- X-ray Diffraction: Resolves stereochemical ambiguities in crystalline forms .

Advanced: How do conflicting reports on its receptor binding affinity (e.g., serotonin vs. dopamine receptors) arise, and how can they be reconciled?

Methodological Answer:

Discrepancies often stem from:

- Assay Conditions: Variations in buffer pH (5.5–7.4) alter protonation states of the piperazine ring, affecting receptor interactions .

- Radioligand Choice: Competitive binding assays using [³H]ketanserin (5-HT₂A) vs. [³H]spiperone (D₂) yield different IC₅₀ values due to off-target effects .

Resolution Strategies: - Functional Assays: Use calcium flux or cAMP assays to measure downstream signaling instead of binding affinity alone.

- Molecular Docking: Compare binding poses in 5-HT₂A (hydrophobic pockets) vs. D₂ (polar interactions) to rationalize selectivity .

Advanced: What strategies mitigate poor aqueous solubility in pharmacological studies?

Methodological Answer:

- Salt Screening: Co-crystallization with counterions (e.g., citrate, phosphate) improves solubility by 2–3× compared to hydrochloride .

- Prodrug Design: Introduce hydrophilic groups (e.g., PEGylated amines) on the piperazine ring, cleaved in vivo .

- Nanoformulation: Encapsulate in liposomes (size: 100–200 nm) to enhance bioavailability, as demonstrated in rodent models .

Advanced: How do trifluoromethyl groups influence metabolic stability in in vivo models?

Methodological Answer:

The trifluoromethyl group:

- Reduces CYP450 Metabolism: Fluorine’s electronegativity shields the adjacent carbon from oxidation, extending half-life (t₁/₂ = 4–6 hrs in rats) .

- Enhances Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Validation: - Microsomal Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Metabolite ID: Detect defluorinated products (e.g., carboxylic acids) using ¹⁹F NMR .

Advanced: How can structure-activity relationship (SAR) studies optimize its antimicrobial potential?

Methodological Answer:

- Core Modifications:

- Piperazine Ring: N-methylation reduces basicity, decreasing bacterial membrane disruption.

- Trifluoropropyl Chain: Branching at C-2 enhances activity against Gram-positive pathogens (MIC = 2–4 µg/mL) .

- Pharmacophore Mapping:

- Hydrophobic Domains: Align trifluoromethyl groups with lipid tails in bacterial membranes.

- H-Bond Acceptors: Piperazine nitrogen interacts with penicillin-binding proteins (PBPs) .

Advanced: What experimental pitfalls arise in measuring its cytotoxicity, and how are they addressed?

Methodological Answer:

- Artifacts in MTT Assays: Redox-active piperazine derivatives may reduce tetrazolium salts independently of cell viability.

- Solution: Use ATP-based assays (e.g., CellTiter-Glo) for accurate IC₅₀ determination .

- Solvent Toxicity: DMSO (>0.1%) damages cells; use cyclodextrin-based solubilization .

- Cell Line Variability: Test in ≥3 lines (e.g., HEK293, HepG2) to confirm target-specific toxicity .

Advanced: How do crystallographic data inform polymorph control during scale-up?

Methodological Answer:

- Polymorph Screening: Use solvents with varying polarity (e.g., ethanol, acetone) to isolate Form I (monoclinic) vs. Form II (orthorhombic) .

- Thermal Analysis: DSC endotherms (Tm = 180–190°C) correlate with stability; Form I has higher entropy and is preferred for formulation .

- Process Parameters: Cooling rates (<1°C/min) favor larger crystals with consistent dissolution profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.